3-羧基-2,3-二羟基丙酸钠水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

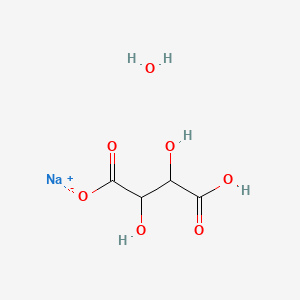

Sodium 3-carboxy-2,3-dihydroxypropanoate hydrate, also known as Sodium bitartrate monohydrate, is a chemical compound with the molecular formula C4H5NaO6 . It is an intermediate in L-valine catabolism and anabolism .

Molecular Structure Analysis

The molecular structure of Sodium 3-carboxy-2,3-dihydroxypropanoate hydrate consists of 4 carbon atoms, 5 hydrogen atoms, 1 sodium atom, and 6 oxygen atoms . The average molecular mass is 172.069 Da .Physical And Chemical Properties Analysis

Sodium 3-carboxy-2,3-dihydroxypropanoate hydrate is a white crystalline substance . It is soluble in water, and its water solution has an acidic reaction .科学研究应用

晶体结构分析

3-羧基-2,3-二羟基丙酸钠水合物因其晶体结构而受到研究。Jovita 等人(2014 年)分析了含有该化合物的分子盐的晶体结构,揭示了通过氢键形成的复杂的三维结构 (Jovita 等,2014)。

化学降解研究

Niemelä(2007 年)研究了纤维素在氢氧化钠中的热化学降解,产生了各种羧酸,包括与 3-羧基-2,3-二羟基丙酸钠水合物相关的化合物 (Niemelä,2007)。

磁相互作用

Gilroy 等人(2009 年)研究了维代兹自由基包合物水合物,其中涉及 3-羧基-2,3-二羟基丙酸钠水合物。这项研究揭示了晶体结构中强烈的反铁磁交换相互作用 (Gilroy 等,2009)。

水合和氢键研究

Farrell 等人(2002 年)专注于 3-羧基-2,3-二羟基丙酸钠水合物的氢键加合物,揭示了对其超分子结构的见解 (Farrell 等,2002)。

抑制研究

Galardy 和 Kortylewicz(1984 年)探讨了 3-羧基-2,3-二羟基丙酸钠水合物的类似物的抑制特性,有助于我们了解其在生化应用中的潜力 (Galardy 和 Kortylewicz,1984)。

作用机制

Target of Action

Sodium bitartrate monohydrate, also known as Sodium hydrogen tartrate monohydrate or Sodium 3-carboxy-2,3-dihydroxypropanoate hydrate, is primarily used in laboratory settings and for the synthesis of substances . .

Mode of Action

It’s known that sodium bitartrate monohydrate can be used as an analytical reagent in a test for ammonium cation, which gives a white precipitate .

Biochemical Pathways

As an analytical reagent, it may interact with certain biochemical pathways during testing procedures .

Pharmacokinetics

It’s known that sodium bitartrate monohydrate is soluble in water , which could potentially influence its bioavailability.

Result of Action

As an analytical reagent, it can cause a reaction that results in a white precipitate when testing for ammonium cation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Sodium bitartrate monohydrate. For instance, it’s known that Sodium bitartrate monohydrate is soluble in water , so the presence of water can influence its action. Additionally, Sodium bitartrate monohydrate is combustible, and the development of hazardous combustion gases or vapors is possible in the event of fire .

属性

IUPAC Name |

sodium;2,3,4-trihydroxy-4-oxobutanoate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.Na.H2O/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;1H2/q;+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVQEXSQFBTIRD-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)O)O.O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635539 |

Source

|

| Record name | Sodium 3-carboxy-2,3-dihydroxypropanoate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium bitartrate monohydrate | |

CAS RN |

6131-98-2 |

Source

|

| Record name | Sodium 3-carboxy-2,3-dihydroxypropanoate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the crystal structure of sodium hydrogen tartrate monohydrate?

A: Sodium hydrogen (+)-tartrate monohydrate forms a network polymer structure. All tartrate oxygen atoms, except for the protonated carboxyl oxygen, participate in bonding with four distinct sodium complexes. Each sodium ion is coordinated to eight oxygen atoms, forming a distorted bi-face capped trigonal prismatic geometry. The water molecule plays a crucial role by completing the sodium coordination sphere and participating in multiple hydrogen bonds. [] This structure differs from the anhydrous univalent cation (+)-tartrate salts (K+, Rb+, Cs+, Tl+, NH4+), highlighting the influence of the water molecule on the crystal packing. []

Q2: How does the structure of sodium hydrogen tartrate monohydrate compare to similar compounds?

A: While sodium hydrogen (+)-tartrate monohydrate forms a hydrate, similar compounds with other univalent cations like potassium, rubidium, cesium, thallium, and ammonium exist as anhydrous salts. [] This difference in hydration impacts the crystal structure and potentially influences properties like solubility and stability.

Q3: What methods have been used to grow single crystals of sodium hydrogen tartrate monohydrate?

A: Researchers have successfully grown single crystals of sodium hydrogen tartrate monohydrate doped with organometallic compounds using the gel growth technique. [] This method allows for controlled crystal growth and the incorporation of dopants, potentially leading to materials with tailored properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1358398.png)

![1-(4-Fluorophenyl)-3-[1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl acetate](/img/structure/B1358405.png)

![Methyl 2-[bis(tertbutoxycarbonyl)-amino]thiazole-5-carboxylate](/img/structure/B1358416.png)

![4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1358420.png)